betamethasone 21-mesylate
CAS No.: 1881-66-9
Cat. No.: VC0238802
Molecular Formula: C23H31FO7S
Molecular Weight: 470.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1881-66-9 |
---|---|
Molecular Formula | C23H31FO7S |
Molecular Weight | 470.6 g/mol |
IUPAC Name | [2-[(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] methanesulfonate |
Standard InChI | InChI=1S/C23H31FO7S/c1-13-9-17-16-6-5-14-10-15(25)7-8-20(14,2)22(16,24)18(26)11-21(17,3)23(13,28)19(27)12-31-32(4,29)30/h7-8,10,13,16-18,26,28H,5-6,9,11-12H2,1-4H3/t13-,16-,17-,18-,20-,21-,22-,23-/m0/s1 |
Standard InChI Key | ATNWRUJPJUBMHC-DLCSVNPKSA-N |
Isomeric SMILES | C[C@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)COS(=O)(=O)C)O)C)O)F)C |
Canonical SMILES | CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COS(=O)(=O)C)O)C)O)F)C |
Introduction
Chemical Identity and Properties
Betamethasone 21-mesylate is a methanesulfonate ester derivative of betamethasone, with the mesylate group attached at the C21 position of the betamethasone structure. This compound serves as a key intermediate in the synthesis pathway of several betamethasone-based pharmaceutical products.
Chemical Identifiers
The compound is characterized by the following identifiers:
Parameter | Value |
---|---|
CAS Number | 1881-66-9 |
Molecular Formula | C₂₃H₃₁FO₇S |
Molecular Weight | 470.6 g/mol |
Systematic Name | [(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]methyl methanesulfonate |
Source: CRS Laboratories identifies betamethasone 21-mesylate with the specific CAS number 1881-66-9 and catalogs it under part number CRSB2670 . This information is further corroborated by SynZeal's catalog, which lists it under catalog number SZ-B025078 .
Physical Properties
Betamethasone 21-mesylate typically presents as a white crystalline powder. The compound requires specific storage conditions for maintaining stability:
The compound is structurally related to but distinct from betamethasone 17-propionate 21-mesylate, which has a different molecular formula (C₂₆H₃₅FO₈S) and higher molecular weight (526.61 g/mol) .
Synthetic Applications
Betamethasone 21-mesylate serves as a crucial intermediate in pharmaceutical synthesis, particularly in the development of anti-inflammatory steroidal medications.
Role in Betamethasone Sodium Phosphate Synthesis
One of the most significant applications of betamethasone 21-mesylate is in the synthesis of betamethasone sodium phosphate, an important anti-inflammatory steroidal active pharmaceutical ingredient. The synthetic pathway involves:
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Mesylation of the hydroxyl group at the C21 position of betamethasone to form betamethasone 21-mesylate
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Phosphorylation reaction of the mesylate derivative with potassium di-tert-butyl phosphate
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Hydrolysis of the di-tert-butyl ester intermediate under mild acidic conditions
Synthetic Efficiency
The mesylation of betamethasone to form betamethasone 21-mesylate represents a critical step in various synthetic pathways. This conversion enables subsequent nucleophilic substitution reactions due to the mesylate group's excellent leaving group properties, making it particularly valuable in pharmaceutical synthesis .
Analytical Considerations
The analysis and quality assessment of betamethasone 21-mesylate require sophisticated analytical techniques to ensure purity and identity.
Differentiation from Similar Compounds
Differentiating betamethasone derivatives from closely related compounds (such as dexamethasone derivatives) often requires sophisticated analytical techniques. LC-MS has proven effective for such differentiations:
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In positive ion mode, product ion ratios can differentiate betamethasone from dexamethasone in mixtures containing 20-80% of either analyte
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In negative ion mode, the intensity of fragment 391 ([M-H]⁻) serves as a discriminating factor between the epimers
Importance in Pharmaceutical Research
Reference Standard Applications
Betamethasone 21-mesylate serves as an important reference standard in pharmaceutical research and development. It is particularly valuable for:
Relation to Other Betamethasone Derivatives
Betamethasone 21-mesylate belongs to a family of betamethasone derivatives that include various ester forms and potential impurities. Understanding the relationships between these compounds is essential for pharmaceutical development and quality control:
Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number |
---|---|---|---|
Betamethasone 21-Mesylate | C₂₃H₃₁FO₇S | 470.6 | 1881-66-9 |
Betamethasone 17-Propionate 21-Mesylate | C₂₆H₃₅FO₈S | 526.61 | 15423-80-0 |
21-Dehydro Betamethasone | C₂₂H₂₇FO₅ | 390.5 | 61558-12-1 |
Betamethasone 17-Butyrate | C₂₆H₃₅FO₆ | 462.6 | 5534-14-5 |
This table illustrates the structural diversity within the betamethasone family and highlights the unique position of betamethasone 21-mesylate in this chemical space .
Regulatory and Development Considerations
Role in ANDA and DMF Filings
Betamethasone 21-mesylate reference standards are essential for pharmaceutical companies engaged in:
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Abbreviated New Drug Application (ANDA) filings
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Drug Master File (DMF) submissions
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Quality control processes
These reference standards ensure that pharmaceutical products meet the required quality specifications and regulatory requirements.
Manufacturing Considerations
The synthesis and quality control of betamethasone 21-mesylate must adhere to stringent manufacturing protocols:
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Controlled reaction conditions for mesylation
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Precise temperature control during synthesis
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Thorough purification to achieve high purity (>95%)
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Rigorous analytical testing for identity and purity confirmation
Future Research Directions
Current research indicates several promising directions for further investigation of betamethasone 21-mesylate:
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Development of improved synthetic routes with higher yields and fewer by-products
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Novel applications as an intermediate in the synthesis of other therapeutic steroids
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Enhanced analytical methods for more precise characterization and impurity profiling
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Structure-activity relationship studies to understand the influence of the mesylate group on pharmacological properties
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